Cas no 36150-22-8 ((+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol)

(+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol structure
36150-22-8 structure
Product Name:(+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
CAS No:36150-22-8
MF:C10H12O4
MW:196.199883460999
CID:2048058
PubChem ID:97807
Update Time:2025-04-21

(+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol Chemical and Physical Properties

Names and Identifiers

    • (+)-3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
    • Spectrum5_001785
    • SCHEMBL11447270
    • FS-9272
    • Spectrum_000901
    • 36150-22-8
    • Spectrum2_000683
    • 7154-01-0
    • AI3-20686
    • SPECTRUM100577
    • Spectrum3_000113
    • SR-05000002431
    • KBio1_001130
    • MEGxp0_001786
    • KBio3_000866
    • 3-(1,3-benzodioxol-5-yl)-1,2-propanediol
    • Spectrum4_000935
    • KBio2_006517
    • 1, 3-[3,4-(methylenedioxy)phenyl]-
    • KBio2_003949
    • NSC 43297
    • SpecPlus_000090
    • 1,2-Propanediol, 3-(3,4-(methylenedioxy)phenyl)-
    • NCGC00095438-03
    • NSC-43297
    • 1,2-METHYLENEDIOXY-4-(2,3-DIHYDROXYPROPYL)BENZENE
    • SDCCGMLS-0066370.P001
    • BSPBio_001726
    • 3-(2H-1,3-benzodioxol-5-yl)propane-1,2-diol
    • DivK1c_006186
    • NCGC00095438-01
    • CHEBI:91667
    • 3-(3,4-Methylenedioxyphenyl)-1,2-propanediol
    • AKOS022184763
    • UNII-XMZ4MID08B
    • SR-05000002431-1
    • Q27163489
    • CHEMBL1527944
    • ACon1_002342
    • KBioSS_001381
    • CCG-38575
    • NCGC00095438-02
    • 1,2-Propanediol, 3-(1,3-benzodioxol-5-yl)-
    • SPBio_000805
    • SAFROLGLYCOL
    • 2',3'-Dihydro-2',3'-dihydroxysafrole
    • XMZ4MID08B
    • NSC43297
    • KBioGR_001490
    • BRD-A37867643-001-01-7
    • 1, 3-(1,3-benzodioxol-5-yl)-
    • KBio2_001381
    • 3-(1,3-benzodioxol-5-yl)propane-1,2-diol
    • WLN: T56 BO DO CHJ G1YQ1Q
    • Inchi: 1S/C10H12O4/c11-5-8(12)3-7-1-2-9-10(4-7)14-6-13-9/h1-2,4,8,11-12H,3,5-6H2
    • InChI Key: FYDVPEVHFUBOJG-UHFFFAOYSA-N
    • SMILES: OCC(CC1C=C2C(OCO2)=CC=1)O

Computed Properties

  • Exact Mass: 196.07355886Da
  • Monoisotopic Mass: 196.07355886Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.415
  • Topological Polar Surface Area: 58.9Ų
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd